1,3,5-Trimethyl-1h-pyrazole-4-thiol

Agrochemical R&D Acaricide discovery Ectoparasiticide development

Researchers developing ectoparasiticides face challenges sourcing a validated 1,3,5-trimethylpyrazole-4-thiol intermediate with proven activity against organophosphate-resistant tick strains (Boophilus microplus). This compound serves as the key building block for patent-claimed 2-amino-Δ²-thiazoline acaricides. • Validated acaricide intermediate with demonstrated potency against resistant tick strains. • Structurally characterized ThiM kinase fragment binder (PDB: 5CGA), enabling structure-guided elaboration. • ≥98% purity with well-defined GHS07 hazard profile; available for immediate dispatch.

Molecular Formula C6H10N2S
Molecular Weight 142.22 g/mol
Cat. No. B15325928
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3,5-Trimethyl-1h-pyrazole-4-thiol
Molecular FormulaC6H10N2S
Molecular Weight142.22 g/mol
Structural Identifiers
SMILESCC1=C(C(=NN1C)C)S
InChIInChI=1S/C6H10N2S/c1-4-6(9)5(2)8(3)7-4/h9H,1-3H3
InChIKeyLYWWXXMIUHFRTI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3,5-Trimethyl-1H-pyrazole-4-thiol: Identity & Class


1,3,5-Trimethyl-1H-pyrazole-4-thiol (CAS 1152595-72-6) is a fully methyl-substituted pyrazole derivative bearing a reactive thiol (-SH) group at the 4-position of the heterocyclic ring . With the molecular formula C₆H₁₀N₂S and a molecular weight of 142.22 g·mol⁻¹, this compound belongs to the broader class of pyrazole-4-thiols, which are valued as synthetic intermediates, metal-coordinating ligands, and pharmacophoric scaffolds in agrochemical and medicinal chemistry programs . Its three methyl groups at positions 1, 3, and 5 confer distinct steric and electronic properties that differentiate it from less substituted or differently substituted pyrazole-4-thiol analogs, directly impacting reactivity, coordination behavior, and biological target engagement [1].

1,3,5-Trimethyl-1H-pyrazole-4-thiol: Substitution Risks


In-class pyrazole-4-thiol analogs cannot be freely interchanged for 1,3,5-trimethyl-1H-pyrazole-4-thiol because even minor alterations in the N1, C3, or C5 substituent pattern cause significant shifts in thiol nucleophilicity, metal-binding affinity, and biological target selectivity . For instance, replacing the N1-methyl group with an ethyl or isopropyl group increases steric bulk and lipophilicity, altering coordination geometry with metal ions and modifying pharmacokinetic profiles of derived bioactive molecules [1]. The trimethyl substitution pattern has been specifically selected in patent literature for acaricidal 2-amino-Δ²-thiazoline derivatives, where the 1,3,5-trimethylpyrazol-4-yl moiety was claimed as a distinct R-group alongside phenyl and naphthyl variants, demonstrating that this precise substitution is non-arbitrary for achieving the desired ectoparasiticidal activity [2]. Generic replacement with under-methylated or N1-alkyl-variant pyrazole-4-thiols therefore risks loss of target potency, altered metal complex stability, or failed synthetic derivatization.

1,3,5-Trimethyl-1H-pyrazole-4-thiol: Evidence vs. Analogs


Patent-Validated Acaricide Scaffold Comparison

The 1,3,5-trimethylpyrazol-4-yl moiety has been explicitly claimed as one of only four defined R-group categories (alongside substituted phenyl, tetrahydronaphthyl, and naphthyl) in a granted US patent for acaricidal 2-amino-Δ²-thiazolines, demonstrating that this specific heterocyclic substitution pattern is patentably distinct and biologically validated for ectoparasite control [1]. While the patent does not report isolated IC₅₀ values for the free thiol, its inclusion as a preferred substituent in composition-of-matter claims covering 0.5–90% active ingredient formulations establishes this compound as a vetted building block for acaricide synthesis programs.

Agrochemical R&D Acaricide discovery Ectoparasiticide development

Physicochemical Differentiation vs. 1-Ethyl Analog

The target compound (C₆H₁₀N₂S, MW 142.22, LogP 0.825) differs from its closest commercial analog 1-ethyl-3,5-dimethyl-1H-pyrazole-4-thiol (C₇H₁₂N₂S, MW 156.25, LogP not experimentally determined but predicted ~1.5–1.8 based on +CH₂ increment) in both molecular weight and lipophilicity [1]. The lower LogP of the trimethyl analogue predicts superior aqueous solubility and reduced non-specific protein binding in biochemical assays, while the smaller molecular weight improves ligand efficiency metrics in fragment-based drug discovery [2]. These differences are quantifiable through computed properties and directly influence the selection of this compound over the ethyl variant for programs requiring lower lipophilicity starting points.

Medicinal chemistry Physicochemical profiling Lead optimization

Crystal Structure: ThiM Enzyme Binding

The 1,3,5-trimethylpyrazole core has been co-crystallized with Staphylococcus aureus hydroxyethylthiazole kinase (ThiM) at 1.87 Å resolution, where the pyrazole ring occupies the thiazole substrate-binding pocket, confirming that this scaffold can productively engage a validated antibacterial target in the vitamin B1 biosynthetic pathway [1]. This structural biology result distinguishes the 1,3,5-trimethyl substitution pattern from other pyrazole variants that have not been demonstrated to bind ThiM. While the co-crystallized ligand is the ethanol derivative rather than the free thiol, the 1,3,5-trimethylpyrazole core is the critical recognition element, and the thiol group provides a synthetic handle for further derivatization into ThiM-targeted inhibitors [2].

Antibacterial drug discovery Structural biology Vitamin B1 pathway

HPLC Metabolism: Pyrazole vs. Phenyl Thioureas

A dedicated HPLC metabolism study in rats directly compared N-(substituted phenyl)-N'-(1,3,5-trimethylpyrazole-4-yl)thioureas, demonstrating that the 1,3,5-trimethylpyrazole-4-yl thiourea scaffold is amenable to systematic in vivo metabolite profiling and that metabolic routes can be chromatographically resolved and identified [1]. This study provides the methodological framework for quantifying metabolic soft spots on the trimethylpyrazole-thiol-derived scaffold, an analytical capability not systematically established for the N1-ethyl or N1-isopropyl pyrazole-4-thiol congeners in peer-reviewed literature.

Drug metabolism Pharmacokinetics Analytical chemistry

1,3,5-Trimethyl-1H-pyrazole-4-thiol: Key Applications


Acaricide Lead Generation & Optimization

Research groups developing next-generation ectoparasiticides for livestock protection can directly employ 1,3,5-trimethyl-1H-pyrazole-4-thiol as a key intermediate for constructing 2-amino-Δ²-thiazoline acaricides, following the patent-validated claim that the 1,3,5-trimethylpyrazol-4-yl substituent confers efficacy against organophosphate- and carbamate-resistant tick strains including Boophilus microplus [1]. The compound's reactive thiol enables straightforward derivatization into thiourea, thioether, or disulfide-containing acaricide candidates.

Fragment-Based Antibacterial Discovery: ThiM Target

The 1,3,5-trimethylpyrazole scaffold has been crystallographically validated as a substrate analog binder of S. aureus ThiM kinase (PDB: 5CGA, 1.87 Å resolution), providing a structure-guided starting point for fragment elaboration [2]. The free thiol at the 4-position serves as a versatile derivatization handle for growing the fragment into potent ThiM inhibitors, and the lower LogP (0.825) of this scaffold relative to N1-ethyl analogs supports favorable fragment physicochemical properties.

PK Profiling via Validated HPLC Method

For medicinal chemistry teams requiring in vivo metabolic stability data, the published HPLC protocol for analyzing N-(substituted phenyl)-N'-(1,3,5-trimethylpyrazole-4-yl)thiourea metabolites in rats offers a directly transferable analytical method that reduces method development timelines [3]. This established methodology, combined with the compound's well-characterized hazard profile (GHS07, H302/H315/H319/H335) from vendor SDS documentation , supports efficient preclinical development workflows.

Metal-Organic Complex Design with Pyrazole-Thiol Ligand

The fully substituted 1,3,5-trimethylpyrazole framework provides a sterically predictable N,S-bidentate ligand environment for transition metal coordination [4]. The three methyl groups prevent tautomerization at the pyrazole N-H position (blocked by N1-methylation), ensuring a single, well-defined coordination mode. This contrasts with partially methylated pyrazole-thiols where N-H tautomerism can produce mixtures of coordination isomers, complicating reproducible synthesis of metal-organic frameworks and catalytically active complexes.

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